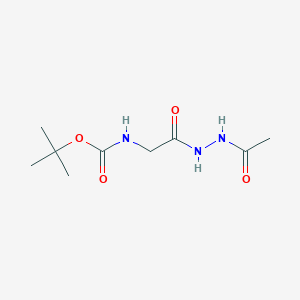
tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate
Descripción general
Descripción
tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.
Mecanismo De Acción
Target of Action
Tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate, also known as tert-Butyl carbamate, is a compound that primarily targets the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups .
Mode of Action
The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The deprotection process is facilitated by oxalyl chloride in methanol and takes place under room temperature conditions .
Biochemical Pathways
The deprotection of the N-Boc group affects the biochemical pathways related to the synthesis of various organic compounds. The removal of the N-Boc group allows for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s molecular weight is 1171463 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the production of deprotected tert-butyl carbamates . These compounds can be used in the synthesis of various organic compounds, including those with medicinal properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent conditions . The deprotection process takes place under room temperature conditions and requires the presence of oxalyl chloride in methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-acetylhydrazinyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.
Industry: Used in the production of pharmaceuticals and agrochemicals as an intermediate in the synthesis of active ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate:
tert-Butyl carbamate: A simpler carbamate used for similar purposes in organic synthesis.
Uniqueness
tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate is unique due to its specific structure, which includes an acetylhydrazinyl group. This provides additional functionality and reactivity compared to simpler carbamates like tert-butyl carbamate. Its stability and ability to undergo various chemical reactions make it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-acetylhydrazinyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-6(13)11-12-7(14)5-10-8(15)16-9(2,3)4/h5H2,1-4H3,(H,10,15)(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQRYEPGZZLZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
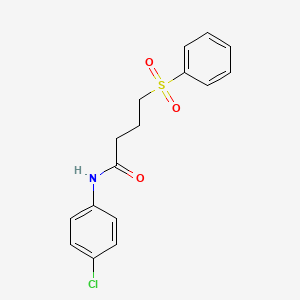
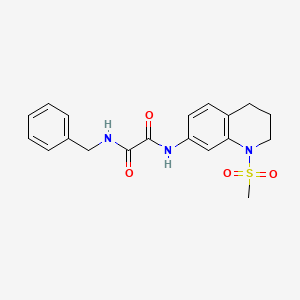
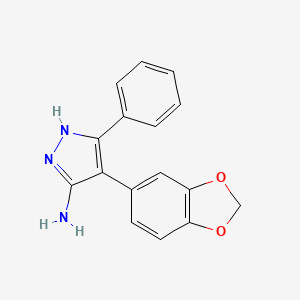
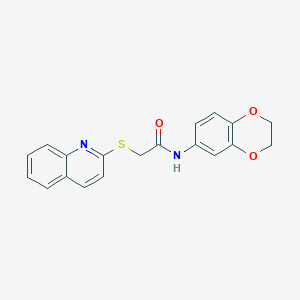
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)
![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2914836.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)
![4-benzyl-N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2914840.png)
![ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)
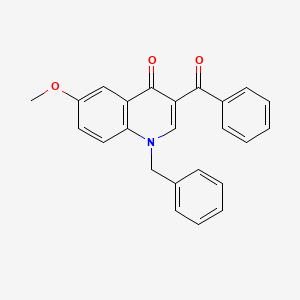
![4-METHOXY-N-[4'-(4-METHOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2914843.png)
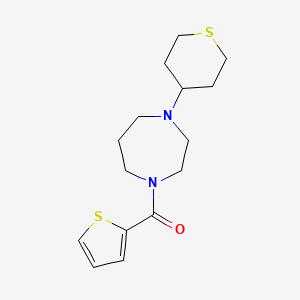
![1-(3-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2914845.png)
